![molecular formula C13H19N B1445075 N-[(2,5-dimethylphenyl)methyl]cyclobutanamine CAS No. 1247798-44-2](/img/structure/B1445075.png)
N-[(2,5-dimethylphenyl)methyl]cyclobutanamine
Overview
Description
N-[(2,5-dimethylphenyl)methyl]cyclobutanamine, also known as N-DMPC, is an organic compound that has been used as a model compound in scientific research. It is a cyclobutanamine derivative with a 2,5-dimethylphenyl group at the N-position. It has been studied for its potential applications in organic synthesis, its mechanism of action, and its biochemical and physiological effects.
Scientific Research Applications
Crystal Structure Analysis
- Triazaoxatricyclodecadiene Derivative Study : A study investigated the crystal structure of a compound closely related to N-[(2,5-dimethylphenyl)methyl]cyclobutanamine, highlighting the bond lengths and angles in the cyclobutane system. This research contributes to the understanding of molecular structures involving cyclobutane rings (Gelli et al., 1994).
Chemical Synthesis and Applications
- Antifeedant Activity in Agriculture : Research has been conducted on derivatives of this compound for their potential use as antifeedants against agricultural pests like the boll weevil. However, synthesized analogues did not show significant antifeedant activity (Mochizuki et al., 2000).
Corrosion Inhibition
- Corrosion Inhibitor for Mild Steel : A study on a methyl substituted phenyl containing dithiocarbamate compound, related to this compound, demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments. This highlights potential applications in industrial corrosion protection (Kıcır et al., 2016).
Drug Development and Pharmaceutical Studies
- Anticonvulsant Activity Research : There has been research on compounds structurally similar to this compound, showing effective anticonvulsant properties in animal models. This opens avenues for developing new pharmaceuticals for seizure control (Robertson et al., 1987).
Spectroscopic Investigations
- Spectroscopic Analysis of Derivatives : Spectroscopic techniques have been employed to study derivatives of this compound, providing insights into their structural and vibrational characteristics. Such studies are crucial for understanding the properties of new compounds (Arjunan et al., 2012).
Biochemical Applications
- DNA and Protein Binding Properties : Research has explored the interactions of gold(III) compounds, with ligands structurally similar to this compound, with DNA and proteins. Such studies are significant for developing new drugs and understanding biochemical processes (Casini et al., 2006).
properties
IUPAC Name |
N-[(2,5-dimethylphenyl)methyl]cyclobutanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-6-7-11(2)12(8-10)9-14-13-4-3-5-13/h6-8,13-14H,3-5,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMVPYGEOQNPCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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